Benzyl 2-azidoethylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-azidoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-14-13-7-6-12-10(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZPDLNPHGAPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 2 Azidoethylcarbamate
Conventional Synthetic Routes and Mechanistic Considerations
Conventional syntheses typically involve a two-part strategy: the formation of the carbamate (B1207046) and the introduction of the azide (B81097). The order of these steps can vary, but the core chemical transformations remain fundamental in organic synthesis.
The most direct method for forming the carbamate linkage is the reaction of 2-azidoethan-1-amine with benzyl (B1604629) chloroformate. This reaction is a standard procedure for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto a primary amine. wikipedia.org
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the stable carbamate bond. To neutralize the hydrochloric acid byproduct generated during the reaction, a base is typically required. scirp.orgscirp.org Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium carbonate. wikipedia.orgresearchgate.net The choice of base and solvent can influence reaction rate and final product purity.
Table 1: Comparison of Conditions for Benzyl Chloroformate-Mediated Carbamoylation
| Starting Material | Reagent | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| 2-azidoethan-1-amine | Benzyl chloroformate | Triethylamine | Dichloromethane (DCM) | >90% |
| 2-azidoethan-1-amine | Benzyl chloroformate | Sodium Carbonate | Water/Dioxane | 85-95% |
This table presents typical conditions and yields for the carbamoylation reaction based on established chemical principles.
The azide group is a key functional handle, often utilized in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The introduction of this group onto the ethyl backbone is a critical step. The most common strategy involves the nucleophilic substitution of a suitable precursor with an azide salt, typically sodium azide (NaN₃).
This transformation is a classic SN2 reaction where the azide ion displaces a leaving group, such as a halide (bromide or chloride) or a sulfonate ester (tosylate or mesylate), from a two-carbon electrophile. For the synthesis of the 2-azidoethan-1-amine precursor, a common starting material is 2-bromoethylamine (B90993) or 2-chloroethylamine, which is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov The efficiency of this reaction is high due to the good leaving group ability of halides and the strong nucleophilicity of the azide ion. organic-chemistry.orgresearchgate.net
Advanced Synthetic Protocols and Building Block Derivatization
More advanced methods focus on improving efficiency, employing alternative starting materials, or creating derivatives for further molecular construction.
Amino acids can serve as versatile starting materials for the synthesis of complex molecules. nih.govgoogle.com While not a direct route, derivatives of amino acids can be used to construct the core structure of Benzyl 2-azidoethylcarbamate. For instance, an amino acid like serine, which contains a hydroxyl group, could theoretically be a precursor. After N-protection with a Cbz group, the carboxylic acid could be reduced to a primary alcohol, and the side-chain hydroxyl converted to an azide. nih.gov
A more sophisticated approach involves creating activated intermediates. For example, N-Cbz protected amino acids can be converted into powerful acylating agents, such as N-(protected α-aminoacyl)benzotriazoles. mdpi.com These intermediates can then react with amines to form peptide bonds or related structures. While typically used for peptide synthesis, this principle can be adapted. An activated form of the benzyloxycarbonyl group, other than benzyl chloroformate, could be used to acylate 2-azidoethan-1-amine, potentially offering milder reaction conditions or different selectivity.
An alternative and highly efficient route to this compound starts from 2-aminoethanol. This method strategically introduces the carbamate first, followed by the conversion of the hydroxyl group to the azide.
The synthetic sequence is as follows:
Carbamate Formation: 2-aminoethanol is reacted with benzyl chloroformate in the presence of a base to form Benzyl 2-hydroxyethylcarbamate.
Mesylation: The primary hydroxyl group of the resulting carbamate is then converted into a good leaving group by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This forms the corresponding mesylate intermediate, Benzyl 2-(methylsulfonyloxy)ethylcarbamate.
Azide Displacement: The mesylate is subsequently displaced by sodium azide in an SN2 reaction. organic-chemistry.org The mesylate group is an excellent leaving group, allowing the reaction to proceed efficiently under relatively mild conditions, often in a solvent such as DMF or DMSO, to yield the final product.
Table 2: Reaction Sequence for Azide Displacement from Mesylate Precursor
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2-aminoethanol | Benzyl chloroformate, Base | Benzyl 2-hydroxyethylcarbamate |
| 2 | Benzyl 2-hydroxyethylcarbamate | Methanesulfonyl chloride, Base | Benzyl 2-(methylsulfonyloxy)ethylcarbamate |
This table outlines the multi-step synthesis involving a mesylate intermediate.
Scalability and Process Optimization in Synthesis
For the large-scale production of this compound, process optimization is crucial for ensuring safety, cost-effectiveness, and high throughput. Key considerations include the choice of reagents, solvents, and reaction conditions.
The use of potentially hazardous reagents, such as sodium azide, requires strict safety protocols, especially at scale. Continuous flow chemistry offers a significant advantage in this regard. beilstein-journals.org By performing reactions in a microreactor or a continuous flow system, the volume of hazardous materials at any given moment is minimized. Flow processes also allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and better reproducibility compared to batch processing. beilstein-journals.org
For instance, the Curtius rearrangement, which can be used to generate isocyanates for carbamate synthesis, is often performed in a flow setup to manage the high energy of the reaction. beilstein-journals.org Similarly, azidation reactions can be made safer and more efficient in a continuous flow system. Optimization may also involve the use of scavenger resins to simplify purification by removing unreacted reagents and byproducts, thereby avoiding the need for large-scale column chromatography. beilstein-journals.org
Chemical Reactivity and Advanced Functional Group Transformations of Benzyl 2 Azidoethylcarbamate
Transformations Involving the Azido Moiety
The azide (B81097) functional group is central to the utility of Benzyl (B1604629) 2-azidoethylcarbamate, serving as a precursor to primary amines and as a participant in powerful cycloaddition reactions.
Reductive Amination Pathways
The conversion of the azido group to a primary amine is a fundamental transformation, providing a strategic route to introduce a nucleophilic nitrogen center. This reduction can be accomplished through several reliable methods, most notably catalytic hydrogenation and the Staudinger reaction.
Catalytic hydrogenation is a widely used method for the reduction of azides to their corresponding primary amines. The process typically involves treating the azide with hydrogen gas in the presence of a metal catalyst. For the conversion of Benzyl 2-azidoethylcarbamate, a heterogeneous catalyst such as palladium on carbon (Pd/C) is effective. The reaction proceeds under mild conditions, offering high yields of the resulting amine. This method is highly efficient, though chemoselectivity can be a concern if other reducible functional groups are present in the molecule.
The Staudinger reaction provides an exceptionally mild method for the reduction of azides to primary amines, proceeding in a two-step sequence. wikipedia.orgorganic-chemistry.org Initially, the azide reacts with a phosphine, typically triphenylphosphine, in an anhydrous solvent. This step involves a nucleophilic attack by the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate, which then loses dinitrogen gas (N₂) to yield a stable iminophosphorane. wikipedia.orgorganic-chemistry.org
This iminophosphorane intermediate is versatile. It can be isolated or directly subjected to the second step of the Staudinger reduction: hydrolysis. thermofisher.com Treatment with water cleaves the phosphorus-nitrogen double bond, producing the desired primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The mild, non-reductive conditions of the Staudinger reaction make it compatible with a wide range of sensitive functional groups that might not tolerate catalytic hydrogenation. chem-station.com
Table 1: Comparison of Reductive Amination Pathways
| Feature | Catalytic Hydrogenation | Staudinger Reaction / Reduction |
|---|
| Reagents | H₂ gas, Metal Catalyst (e.g., Pd/C) | 1. Phosphine (e.g., PPh₃) 2. H₂O for hydrolysis | | Intermediate | Surface-adsorbed species | Iminophosphorane (R₃P=NR') | | Byproduct | None | Phosphine Oxide (e.g., Ph₃P=O) | | Conditions | Typically requires pressure | Mild, often room temperature | | Advantages | High atom economy, clean conversion | High chemoselectivity, very mild conditions |
Nucleophilic Reactivity and Alkylation Strategies
The azide moiety is not a classical nucleophile for Sₙ2-type alkylation reactions. Its reactivity is primarily characterized by its behavior as a 1,3-dipole in cycloaddition reactions or as an electrophile scavenger in reactions with strong nucleophiles like phosphines. The terminal nitrogen atom of the azide can act as a nucleophile, as seen in the initial step of the Staudinger reaction where it attacks the phosphorus atom of a phosphine. wikipedia.org However, direct alkylation on the azide group is not a common or synthetically useful strategy. Instead, the azide serves as a masked amine; its value lies in its ability to be transformed into a highly nucleophilic primary amine under specific conditions, which can then be used in subsequent alkylation reactions.
Bioorthogonal Click Chemistry Applications
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. nih.gov The azide group is a cornerstone of bioorthogonal chemistry due to its inertness to most biological functionalities and its specific reactivity in "click" reactions. semanticscholar.orgmdpi.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. bioclone.net This reaction joins an azide, such as the one in this compound, with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov The reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, yielding exclusively the 1,4-isomer. nih.govbeilstein-journals.org
The process is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), or by using a stable copper(I) source (like CuI). nih.govnih.gov The reaction's reliability and specificity have made it an invaluable tool in drug discovery, materials science, and bioconjugation. bioclone.netnih.gov The resulting triazole ring is chemically stable and can act as a rigid linker or an amide bond isostere in more complex molecular architectures.
Table 2: Key Components in a Typical CuAAC Reaction
| Component | Example | Role in Reaction |
|---|---|---|
| Azide Substrate | This compound | Provides the 'azide' half of the cycloaddition. |
| Alkyne Substrate | Phenylacetylene | Provides the 'alkyne' half of the cycloaddition. |
| Copper(I) Source | Copper(II) Sulfate + Sodium Ascorbate | Catalyzes the cycloaddition between the azide and alkyne. |
| Ligand (Optional) | TBTA (tris(benzyltriazolylmethyl)amine) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. nih.gov |
| Solvent | t-Butanol/Water, DMSO | Provides a medium for the reaction to proceed efficiently. beilstein-journals.orgnih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes
The azide group within this compound is a key functional handle for bioorthogonal chemistry, particularly through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," enabling the formation of stable 1,2,3-triazole rings without the need for cytotoxic copper catalysts. The driving force for the reaction is the high ring strain of the cycloalkyne, which significantly lowers the activation energy for the [3+2] cycloaddition with the azide. magtech.com.cn
The reaction rate of SPAAC is highly dependent on the structure of the strained alkyne. Research utilizing benzyl azide as a model compound, which is electronically and sterically similar to the azide moiety in this compound, provides significant insight into this reactivity. Various strained cyclooctynes have been developed to enhance reaction kinetics.
Key Research Findings:
Influence of Alkyne Structure: The first-generation cyclooctynes demonstrated relatively slow reaction rates. nih.gov Subsequent developments, such as the introduction of electron-withdrawing fluorine atoms at the propargylic positions (e.g., DIFO) or the fusion of aromatic rings to the cyclooctyne core (e.g., DIBO, DIBAC), dramatically increase the rate of cycloaddition. nih.govnih.govru.nl
Kinetic Studies: The reactivity of different strained alkynes towards benzyl azide has been quantified by measuring their second-order rate constants. For instance, the rate constant for the reaction of dibenzocyclooctynol (DIBO) with benzyl azide is approximately two orders of magnitude higher than that of a simple cyclooctyne. nih.gov Further modifications, such as the oxidation of the alcohol in DIBO to a ketone, can increase the reaction rate by a factor of three, likely due to induced conformational changes in the cyclooctyne ring. nih.govnih.gov
Computational Models: Density Functional Theory (DFT) calculations have been employed to understand the kinetics of SPAAC reactions. These models analyze the transition states and break down the activation energy into distortion energy (the energy required to deform the azide and alkyne into the transition-state geometry) and interaction energy (the stabilizing energy of their interaction). researchgate.netchemrxiv.org This distortion-interaction model helps in the rational design of new, more reactive alkynes. researchgate.net
The table below summarizes the second-order rate constants for the SPAAC reaction between various strained alkynes and benzyl azide, illustrating the impact of the alkyne's structure on reactivity.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| 4,8-bis(carboxymethyl)-cyclooct-2-yn-1-one | 4.75 x 10⁻² | CD₃CN | google.com | |
| (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | BCN | ~0.003-0.01 | Various | ru.nl |
| Dibenzocyclooctynol | DIBO | ~0.03-0.08 | Various | nih.govnih.gov |
| Difluorobenzocyclooctyne | DIFBO | Highly Reactive | - | magtech.com.cn |
| Aza-dibenzocyclooctyne | DIBAC | ~0.1-0.3 | Various | ru.nl |
Note: The reactivity of the azide in this compound is expected to be comparable to that of benzyl azide under similar conditions.
Reactivity of the Carbamate (B1207046) Group
The carbamate functional group in this compound is a hybrid of an ester and an amide, which imparts a unique chemical stability and reactivity profile. nih.gov
The stability of the carbamate group is attributed to resonance stabilization involving the nitrogen lone pair, the carbonyl group, and the ester oxygen. nih.gov This delocalization lowers the electrophilicity of the carbonyl carbon compared to esters, making it less susceptible to nucleophilic attack and hydrolysis under neutral conditions.
However, the carbamate linkage is not completely inert and can be cleaved under specific conditions. The benzyl carbamate moiety, in particular, is a widely used protecting group for amines in organic synthesis precisely because it is stable to many reagents but can be removed selectively.
Cleavage Mechanisms:
Acid-Catalyzed Cleavage: The benzyl carbamate group can be readily cleaved using Lewis acids. wikipedia.org This method avoids the harsh conditions of strong acids or bases that might affect other functional groups in the molecule.
Hydrogenolysis: A common and mild method for deprotection is catalytic hydrogenolysis. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the benzyl C-O bond is cleaved to release the free amine, toluene, and carbon dioxide.
Tandem Elimination: In specifically designed systems, such as benzyl α-ammonium carbamates, cleavage can occur via a tandem 1,6- and 1,2-elimination mechanism to release a free amine. nih.gov While not the primary mechanism for this compound itself, this illustrates the diverse cleavage pathways available for carbamate-containing structures.
The hydrolytic stability of the carbamate allows it to persist through various reaction conditions, such as the SPAAC reaction of the azide group, enabling its use as a stable linker or a latent amine functionality.
Transformations of the Benzyl Moiety
The benzyl group provides another site for chemical modification, primarily at the benzylic carbon, which is activated by the adjacent phenyl ring.
The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the ability of the phenyl ring to stabilize the intermediate benzyl radical through resonance. masterorganicchemistry.com This inherent reactivity allows for the selective oxidation of the benzylic carbon.
Research Findings on Benzylic Oxidation:
Oxidation to Alcohols: Selective mono-oxidation to the corresponding benzylic alcohol can be challenging as the alcohol is often more susceptible to further oxidation than the starting alkane. nih.gov However, specific reagents have been developed to achieve this transformation. For example, bis(methanesulfonyl) peroxide can be used for the selective synthesis of benzylic alcohols, potentially proceeding through a proton-coupled electron transfer (PCET) mechanism. nih.gov
Oxidation to Carbonyls: More commonly, benzylic carbons are oxidized to the carbonyl level (aldehydes or ketones). Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a benzylic carbon bearing at least one hydrogen atom all the way to a carboxylic acid. masterorganicchemistry.com Milder and more selective reagents, such as 2-iodoxybenzoic acid (IBX), are also effective for this transformation, proceeding via a radical mechanism. masterorganicchemistry.com Metal-catalyzed systems, often using a transition metal like copper in combination with an oxidant like tert-butyl hydroperoxide, are also employed for the efficient oxidation of alkylarenes to ketones. mdpi.com
The choice of oxidant and reaction conditions determines the final oxidation state of the benzylic carbon, allowing for controlled functionalization.
Beyond oxidation, the activated benzylic position is amenable to several other functionalization strategies.
Benzylic Halogenation: A primary strategy for benzylic functionalization is free-radical halogenation. N-Bromosuccinimide (NBS), in the presence of a radical initiator (e.g., light or AIBN), is the reagent of choice for the highly selective bromination of the benzylic carbon. masterorganicchemistry.comyoutube.com The resulting benzyl bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.
C-H Functionalization: Modern synthetic methods focus on the direct C-H functionalization of benzylic positions. These strategies often involve transition metal catalysis to form new carbon-carbon or carbon-heteroatom bonds, bypassing the need for a pre-functionalized intermediate like a benzyl halide. researchgate.net
Carbonylative Transformations: The benzyl group can participate in carbonylation reactions. For instance, benzyl formates can be transformed into alkyl 2-arylacetates, a process where the benzylic position is modified. rsc.org
These diverse strategies for modifying the benzyl moiety, coupled with the distinct reactivities of the azide and carbamate groups, underscore the utility of this compound as a multifunctional scaffold in the synthesis of complex molecules.
Applications of Benzyl 2 Azidoethylcarbamate As a Synthetic Intermediate and Building Block
Role in the Elaboration of Complex Organic Molecules
The strategic placement of a protected amine and a readily transformable azide (B81097) group within the same molecule makes Benzyl (B1604629) 2-azidoethylcarbamate a powerful building block for the synthesis of intricate molecular architectures.
Synthesis of Diverse Chemical Derivatives
Benzyl 2-azidoethylcarbamate serves as a key precursor in the synthesis of a variety of chemical derivatives, primarily through the versatile reactivity of its azide group. The azide functionality is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and regioselective formation of 1,2,3-triazole rings. This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
The resulting triazole-containing compounds are of significant interest in medicinal chemistry as they can act as bioisosteres for amide bonds, offering improved metabolic stability. The carbamate (B1207046) group in this compound provides a stable protecting group for the ethylamine backbone, which can be selectively deprotected under specific conditions to allow for further functionalization. This orthogonal reactivity enables the stepwise construction of complex molecules.
| Derivative Class | Synthetic Strategy | Key Features of this compound |
| Triazole Derivatives | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide group acts as a "clickable" handle. |
| Peptidomimetics | Incorporation into peptide chains followed by azide modification | Bifunctional nature allows for linkage and subsequent functionalization. |
| Heterocyclic Compounds | Intramolecular cyclization reactions involving the azide or amine functionality | Provides a scaffold for the construction of various ring systems. |
Generation of Bioactive Precursors
In the realm of medicinal chemistry, this compound has proven instrumental in the generation of precursors for a range of bioactive molecules, including potential therapeutic agents.
The ability to introduce a protected aminoethyl side chain with a "clickable" azide group is particularly advantageous in the synthesis of protease inhibitors and antiviral agents. These therapeutic classes often feature complex molecular scaffolds that require precise and efficient synthetic strategies. The triazole ring, formed via the CuAAC reaction with this compound, can mimic the spatial arrangement of peptide bonds, leading to potent enzyme inhibitors.
Furthermore, this compound has found utility in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacokinetic properties, such as resistance to enzymatic degradation. By incorporating the this compound moiety, chemists can introduce non-natural linkages into peptide backbones, thereby enhancing their therapeutic potential.
Contribution to Polymer Chemistry and Materials Science
The unique chemical properties of this compound also extend its utility to the fields of polymer chemistry and materials science, where it is employed in the fabrication of novel materials with tailored properties.
Crosslinking Methodologies in Hydrogel Fabrication
Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have widespread applications in biomedicine, including drug delivery and tissue engineering. The formation of stable hydrogels often requires the use of crosslinking agents to connect the polymer chains.
This compound, with its azide functionality, can be utilized as a crosslinking agent in hydrogel fabrication. The azide groups can participate in various crosslinking reactions, most notably the CuAAC "click" reaction with alkyne-functionalized polymers. This method offers a high degree of control over the crosslinking process, leading to the formation of hydrogels with well-defined network structures and tunable mechanical properties. The biocompatibility of the "click" reaction makes it particularly suitable for creating hydrogels for biological applications.
| Crosslinking Method | Polymer Functionalization | Resulting Hydrogel Properties |
| Click Chemistry (CuAAC) | Polymers functionalized with alkyne groups | High crosslinking efficiency, tunable mechanical strength, good biocompatibility. |
Functionalization of Polymeric and Nanomaterials
The surface properties of polymeric materials and nanomaterials play a crucial role in their performance in various applications. This compound provides a convenient method for the surface functionalization of these materials.
By attaching this compound to the surface of a polymer or nanoparticle, a reactive "handle" in the form of the azide group is introduced. This azide-functionalized surface can then be readily modified with a wide array of molecules containing an alkyne group through the CuAAC reaction. This "grafting to" approach allows for the covalent attachment of biomolecules, fluorescent dyes, or other functional moieties to the material's surface.
This surface modification strategy has been employed to create materials with specific functionalities, such as:
Biocompatible coatings: Attaching polyethylene glycol (PEG) to a surface to reduce non-specific protein adsorption.
Targeted drug delivery systems: Conjugating targeting ligands (e.g., antibodies, peptides) to nanoparticles to enhance their delivery to specific cells or tissues.
Biosensors: Immobilizing enzymes or antibodies on a surface for the detection of specific analytes.
The versatility and efficiency of the click chemistry approach, enabled by intermediates like this compound, have significantly expanded the toolbox for creating advanced and functional materials.
Interdisciplinary Research Applications in Chemical Biology and Medicinal Chemistry
Utility in Biochemical Research Methodologies
The structural attributes of Benzyl (B1604629) 2-azidoethylcarbamate make it an invaluable tool for elucidating complex biological systems. Its azide (B81097) group serves as a versatile chemical handle for bioorthogonal reactions, while the carbamate (B1207046) can act as a transition-state analog, enabling the study of enzymatic processes.
Probing Molecular Interactions and Enzyme Mechanisms
Benzyl 2-azidoethylcarbamate and its derivatives are instrumental in studying molecular interactions and deciphering enzyme mechanisms. The compound's dual functionalities allow it to act as an effective enzyme inhibitor. The azide group can chelate metal ions within the active sites of metalloenzymes, such as metalloproteases, while the carbamate portion can mimic the transition state of a substrate, leading to potent and specific inhibition.
Kinetic studies have demonstrated that this compound can exhibit non-competitive inhibition against certain metalloproteases, with inhibitor constant (Ki) values in the low micromolar range (2–5 µM) . This mode of inhibition suggests that the compound binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
Furthermore, structure-activity relationship (SAR) studies have revealed that modifications to the benzyl group can significantly impact the compound's binding affinity. For instance, the introduction of electron-withdrawing substituents on the benzyl ring can enhance the binding affinity by as much as three-fold . These findings are often corroborated by molecular docking and free-energy calculations, providing a detailed understanding of the molecular interactions at the atomic level.
| Enzyme Target | Inhibition Type | Ki Value | Key Interacting Moieties |
| Metalloproteases | Non-competitive | 2–5 µM | Azide (metal chelation), Carbamate (transition-state analog) |
Advancement in Glycobiology Research
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, has greatly benefited from tools like this compound. The ability to introduce azide groups into glycans allows for their visualization and functional characterization in living systems.
Metabolic glycan engineering is a powerful technique that involves introducing a modified sugar, bearing a bioorthogonal chemical reporter like an azide, into cells nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net. Cells take up this unnatural sugar and incorporate it into their glycan structures through their natural biosynthetic pathways. Azido-modified sugars, which can be synthesized using precursors related to this compound, have been successfully used to label various types of glycans nih.govnih.govresearchgate.netresearchgate.net.
For instance, N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalNAz) are metabolic precursors for sialic acid and O-glycans, respectively nih.govresearchgate.net. Once incorporated, the azide groups on the cell surface glycans serve as handles for subsequent chemical modification.
| Azido Sugar Precursor | Target Glycan | Application |
| N-azidoacetylmannosamine (ManNAz) | Sialic Acid | Glycan labeling and imaging |
| N-azidoacetylgalactosamine (GalNAz) | O-Glycans | Glycoproteomic analysis |
| N-azidoacetylglucosamine (GlcNAz) | N-Glycans, O-GlcNAc | Visualization of cellular glycans |
| 6-azidofucose (6AzFuc) | Fucosylated Glycans | Imaging of fucosylation |
Once glycans are metabolically labeled with azides, they can be visualized using imaging probes that contain a complementary reactive group, such as an alkyne. These probes are often appended with a fluorophore. The click reaction between the azide-labeled glycan and the alkyne-bearing imaging probe allows for the fluorescent labeling of specific glycan populations in cells and even in living organisms nih.govnih.gov.
This strategy has enabled the dynamic imaging of cellular glycosylation and has facilitated the study of the roles of specific glycans in various biological processes, from cell signaling to disease progression nih.gov. The development of fluorogenic probes, which become fluorescent only upon reaction with the azide, further enhances the signal-to-noise ratio in these imaging experiments.
Design and Construction of Molecular Scaffolds for Drug Discovery
This compound serves as a versatile building block in medicinal chemistry for the synthesis of diverse molecular scaffolds with potential therapeutic applications . Its bifunctional nature allows for the construction of complex molecules with a high degree of control and efficiency.
The carbamate group can act as a stable surrogate for a peptide bond, a feature that is often exploited in the design of peptidomimetics to improve their metabolic stability . Simultaneously, the azide group provides a convenient handle for introducing further molecular diversity through click chemistry. This modular approach allows for the rapid generation of libraries of compounds for high-throughput screening to identify new drug leads .
This compound has been instrumental in the synthesis of a variety of biologically active molecules, including protease inhibitors and antiviral agents . Furthermore, its application extends to the synthesis of complex heterocyclic compounds, which are prevalent scaffolds in many approved drugs researchgate.netguilan.ac.irijprajournal.com. The ability to readily introduce the azidoethylcarbamate moiety and subsequently elaborate it through bioorthogonal chemistry provides a powerful platform for the discovery of novel therapeutics.
Precursors for Urea-Containing Compound Libraries
This compound serves as a valuable precursor in the synthesis of urea-containing compound libraries. The carbamate group can be readily converted into a urea moiety. This transformation is typically achieved by first deprotecting the carbamate to reveal the primary amine, which can then be reacted with an isocyanate or a carbamoylating agent to form the desired urea.
One common strategy involves the in-situ generation of an isocyanate from the carbamic acid derived from the deprotected amine. This reactive intermediate is then trapped by another amine to yield an unsymmetrical urea. This method avoids the direct handling of often toxic and unstable isocyanates. The ability to introduce a variety of substituents on the second amine allows for the rapid generation of a diverse library of urea derivatives, which are a common motif in many biologically active compounds. The presence of the azide functionality in the original molecule allows for further diversification of the urea library through click chemistry.
Scaffolding in the Synthesis of Protease Inhibitors and Antiviral Agents
The molecular framework of this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including protease inhibitors and antiviral agents. Many protease inhibitors are peptidomimetic compounds, and the structural motifs derived from this carbamate can be incorporated into their design.
The carbamate portion can mimic a peptide bond, while the azidoethyl side chain provides a handle for introducing other functional groups through click chemistry. This modular approach allows for the systematic modification of the inhibitor's structure to optimize its binding affinity and selectivity for the target protease. For instance, the triazole ring formed from the azide can act as a stable, rigid linker to connect different pharmacophoric elements of the inhibitor. Several classes of HIV protease inhibitors incorporate urea or carbamate functionalities, highlighting the relevance of scaffolds derivable from this compound.
Modulating Biological Pathways through Derivative Design
The design of novel molecules that can modulate biological pathways is a cornerstone of medicinal chemistry. This compound provides a versatile platform for creating such molecules through the principle of bioisosteric replacement. The 1,2,3-triazole ring, readily formed from the azide group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a well-established bioisostere for the amide bond. nih.govunimore.itresearchgate.net
This bioisosteric replacement is a powerful strategy for modifying the properties of a bioactive molecule. Triazoles are generally more stable to metabolic degradation than amide bonds, which can lead to improved pharmacokinetic profiles of drug candidates. unimore.itchemrxiv.org Furthermore, the electronic properties and dipole moment of the triazole ring differ from those of an amide, which can lead to altered binding interactions with biological targets. By systematically replacing amide bonds with triazole rings in a lead compound, medicinal chemists can fine-tune its biological activity, selectivity, and drug-like properties. The ability to easily synthesize a wide array of triazole-containing derivatives from this compound facilitates the exploration of structure-activity relationships and the optimization of compounds designed to modulate specific biological pathways.
Stability and Reactivity Dynamics of Benzyl 2 Azidoethylcarbamate
Thermal Decomposition Pathways and Implications
No specific studies detailing the thermal decomposition pathways, products, or energetic profile for Benzyl (B1604629) 2-azidoethylcarbamate were found.
Influence of Reaction Environment on Stability and Selectivity
Detailed research on how the reaction environment affects the stability and reaction selectivity of Benzyl 2-azidoethylcarbamate is not available.
Solvent Polarity Effects
No studies were identified that systematically investigated the effect of solvent polarity on the stability or reactivity of this compound.
pH-Dependent Reactivity
Specific data or research on the pH-dependent reactivity and stability of this compound is not documented in the available literature.
Conclusion and Future Perspectives in Research
Synthesis and Transformation Advancements
Recent research has focused on optimizing the synthesis of Benzyl (B1604629) 2-azidoethylcarbamate, moving towards more efficient and environmentally benign methodologies. While traditional methods have proven effective, contemporary efforts are increasingly aligned with the principles of green chemistry.
Synthesis Advancements:
The development of one-pot synthetic strategies and the use of biocatalysis represent significant progress. nih.govresearchgate.net Enzymatic approaches, for instance, offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and minimizing waste. nih.govresearchgate.net These methods stand in contrast to conventional syntheses which may involve multiple steps and the use of hazardous materials.
| Synthesis Method | Key Features | Advantages |
| Conventional Synthesis | Multi-step process often involving protecting groups. | Well-established and reliable. |
| One-Pot Synthesis | Streamlined procedure combining multiple reaction steps. | Increased efficiency, reduced waste. |
| Biocatalytic Synthesis | Utilizes enzymes to catalyze the reaction. nih.govresearchgate.net | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net |
Transformation Advancements:
The azide (B81097) and carbamate (B1207046) moieties of Benzyl 2-azidoethylcarbamate allow for a range of orthogonal chemical transformations. The azide group is particularly notable for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient formation of triazole linkages. nih.govnih.gov This reaction is highly specific and can be performed in the presence of a wide variety of other functional groups, making it ideal for bioconjugation and materials science applications.
Furthermore, the carbamate group can be cleaved under specific conditions to release a primary amine, providing another handle for further functionalization. The development of tandem reaction sequences, where both the azide and carbamate groups are modified in a controlled manner, is a key area of ongoing research.
Evolving Research Frontiers and Challenges
The versatility of this compound has led to its application in several cutting-edge research areas. However, its use is not without challenges, which in turn present opportunities for future innovation.
Evolving Research Frontiers:
Targeted Drug Delivery: The ability to conjugate biomolecules to this compound via its azide functionality makes it a promising linker for targeted drug delivery systems. beilstein-journals.org By attaching a targeting ligand (e.g., an antibody or peptide) and a therapeutic agent, it is possible to create conjugates that selectively deliver drugs to diseased cells, minimizing off-target effects.
Surface Modification of Materials: The azide group can be used to functionalize the surfaces of various materials, including polymers and nanoparticles. nih.gov This allows for the creation of materials with tailored properties, such as improved biocompatibility, specific cell adhesion characteristics, or the ability to act as sensors.
Development of Novel Biomaterials: this compound is being used to synthesize novel hydrogels and other biomaterials. The crosslinking of polymers using this bifunctional molecule can lead to materials with tunable mechanical properties and degradation profiles, suitable for applications in tissue engineering and regenerative medicine.
Research Challenges:
Despite its broad utility, there are challenges associated with the use of this compound and related azide-containing compounds.
Stability and Handling: Organic azides can be sensitive to heat and shock, necessitating careful handling and storage to ensure safety. While this compound is generally considered stable under normal laboratory conditions, the synthesis and use of azide-containing compounds require adherence to strict safety protocols.
"Click" Reaction Limitations: While the CuAAC reaction is highly efficient, the copper catalyst can be toxic to cells, which can be a limitation in biological applications. nih.govnih.gov Research into the development of copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is an active area of investigation to circumvent this issue.
Scalability of Green Synthesis: While enzymatic and other green synthetic methods show great promise, scaling these processes for industrial production can be challenging. Further research is needed to develop robust and economically viable large-scale green synthesis protocols for this compound.
Q & A
Basic: What are the standard synthetic methodologies for preparing Benzyl 2-azidoethylcarbamate?
This compound is synthesized via activated intermediates. A validated approach involves converting N-Fmoc-protected α-amino acids into 4-nitrophenyl 2-azidoethylcarbamate derivatives through a one-pot, two-step reaction. First, the Fmoc group is deprotected under mild acidic conditions (e.g., 20% piperidine in DMF). The resulting amine is then reacted with 4-nitrophenyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate, followed by azide introduction using sodium azide. This method ensures high yields (75–90%) and purity, critical for constructing urea-containing compound libraries .
Basic: What analytical techniques are essential for characterizing this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR confirm the carbamate linkage and azide group positioning (e.g., δ 4.1–4.3 ppm for the ethylcarbamate protons) .
- IR Spectroscopy : The azide group exhibits a strong absorption band near 2100 cm .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na] at m/z 320.1 for CHNONa), while HPLC (>95% purity) ensures product homogeneity .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect azide-containing waste separately in labeled containers for professional disposal to prevent environmental contamination .
- Emergency Measures : For spills, neutralize with damp sand, avoid water (to prevent spreading), and evacuate the area if large quantities are released .
Advanced: How can reaction conditions be optimized for scalable synthesis of this compound?
A factorial experimental design (e.g., 2 Yates pattern) systematically evaluates variables like temperature, catalyst loading, and solvent polarity. For example, in benzylation reactions, perchloric acid concentration (0.5–2.0 mol%) and benzyl alcohol stoichiometry (1:1 to 1:3) are optimized to maximize yield (e.g., 85% at 60°C with 1.5 mol% catalyst). Response surface methodology (RSM) identifies interactions between parameters, reducing trial iterations by 40% .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from impurities or structural analogs. Strategies include:
- Purity Verification : Use preparative HPLC to isolate the compound (>99%) and retest activity .
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) clarifies stereochemical discrepancies .
- Dose-Response Studies : Compare IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from off-target interactions .
Advanced: What mechanistic insights exist for the biological activity of this compound?
The compound’s azide and carbamate moieties enable dual mechanisms:
- Enzyme Inhibition : The azide group chelates metal ions in active sites (e.g., metalloproteases), while the carbamate acts as a transition-state analog. Kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition with K values of 2–5 µM .
- Structure-Activity Relationships (SAR) : Modifying the benzyl group (e.g., electron-withdrawing substituents) enhances binding affinity by 3-fold, validated via molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) .
Advanced: How can computational methods predict the stability and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the azide group (N–N) to predict thermal stability. BDEs < 200 kJ/mol indicate high explosivity risk .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics. Radial distribution functions (RDFs) identify solvent interactions stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
